molecular formula C15H23N7O3 B2895852 2-[1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide CAS No. 587010-48-8

2-[1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide

Cat. No.: B2895852
CAS No.: 587010-48-8
M. Wt: 349.395
InChI Key: YAIZKEZVKZFQNC-UHFFFAOYSA-N
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Description

2-[1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide is a synthetically designed purine-2,6-dione derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a strategic molecular architecture comprising a 1,3-dimethylxanthine core functionalized with an acetamide group at the 7-position and a critical 4-methylpiperazine moiety at the 8-position, contributing to its potential bioactivity and physicochemical properties. Researchers are particularly interested in this compound as a structural analog of compounds investigated for histone deacetylase (HDAC) inhibitory activity , positioning it as a valuable chemical tool for epigenetics research and investigation of chromatin remodeling processes. The structural similarity to patented compounds in neurological research further suggests potential applications in neuroscience, particularly for studying neurodegenerative pathways and cognitive disorders. The incorporation of the 4-methylpiperazine group enhances molecular diversity and may influence blood-brain barrier permeability, making this compound relevant for central nervous system-targeted research programs. With a molecular formula of C??H??N?O? and a molecular weight of 374.42 g/mol, this specialty chemical requires proper storage at -20°C and handling under controlled conditions to maintain stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and implement appropriate laboratory safety protocols when working with this compound.

Properties

IUPAC Name

2-[1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O3/c1-18-4-6-21(7-5-18)9-11-17-13-12(22(11)8-10(16)23)14(24)20(3)15(25)19(13)2/h4-9H2,1-3H3,(H2,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIZKEZVKZFQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(N2CC(=O)N)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide, also known by its CAS number 851941-65-6, is a synthetic compound belonging to the purine family. Its unique structural features include a purine core with several functional groups that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H29N6O2
  • Molecular Weight : 349.5 g/mol
  • Structural Features : It contains a dimethyl group and a piperazine moiety, which are often associated with various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antitumor Activity

Recent studies have explored the compound's potential as an antitumor agent. In vitro assays demonstrated that it can inhibit the growth of various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

2. Vasorelaxant Properties

The compound has been investigated for its vasorelaxant effects. In experimental models, it exhibited significant vasorelaxation in isolated arterial rings, suggesting potential applications in treating cardiovascular diseases .

3. CNS Activity

The piperazine component of the molecule is known for its central nervous system (CNS) effects. Preliminary data suggest that this compound may influence neurotransmitter systems, leading to anxiolytic or antidepressant-like effects in animal models.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : It may inhibit certain kinases involved in cancer cell signaling pathways.
  • Receptor Modulation : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially altering synaptic transmission.

Case Studies and Research Findings

Several studies have reported on the biological effects of this compound:

StudyFocusFindings
Antitumor ActivityDemonstrated inhibition of growth in multiple cancer cell lines.
Vasorelaxant EffectsShowed significant vasorelaxation in isolated arterial preparations.
CNS EffectsIndicated potential anxiolytic properties in rodent models.

Notable Research

A significant study published in PubMed highlighted the synthesis and biological evaluation of related compounds containing piperazine moieties. This research emphasized the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Structural Analogues

Ethyl 2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate (CAS: 898463-32-6)
  • Structure : Shares the purine-dione core but substitutes the acetamide at position 7 with an ethyl ester. The 8-position retains a piperazine ring, though with a 2-methylallyl group at position 6.
  • Molecular Formula : C₁₈H₂₆N₆O₄
  • Molecular Weight : 390.4 g/mol
  • Key Differences : The ester group (vs. acetamide) may alter solubility and metabolic stability. The 2-methylallyl substituent could influence steric interactions in binding pockets .
N4-(1-(Aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine (232)
  • Structure : Features a pyrimidine-triamine core instead of purine-dione but retains the 4-methylpiperazinyl group linked to a pyridine ring.
  • Key Differences : The pyrimidine scaffold may target different enzymatic pathways compared to purine-based systems.
BI 1356 ((R)-8-(3-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methylquinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione)
  • Structure: A xanthine-based DPP-4 inhibitor with a 3-aminopiperidinyl group at position 8 and a quinazolinylmethyl group at position 1.
  • Pharmacological Relevance : Demonstrates prolonged DPP-4 inhibition, suggesting that substitutions on the purine-dione core (e.g., piperazinyl groups) can enhance binding affinity and duration of action .
  • Key Differences : The quinazolinylmethyl and butynyl groups introduce distinct steric and electronic effects compared to the target compound’s acetamide and methylpiperazinylmethyl groups.

Physicochemical Properties

Available data for structural analogs provide insights into expected properties:

Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound N/A ~364 (estimated) Acetamide, methylpiperazinylmethyl
Ethyl Ester Analog N/A 390.4 Ethyl ester, 2-methylallyl
BI 1356 N/A 553.6 Quinazolinylmethyl, butynyl
5j () 118–120 468.3 Chlorophenyl, imidazothiazole
  • Melting Points : Analogs with rigid aromatic systems (e.g., 5j in ) exhibit higher melting points (118–252°C) compared to aliphatic-substituted derivatives, suggesting that the target compound’s melting point may fall within this range depending on crystallinity .

Pharmacological Implications

  • The target compound’s 4-methylpiperazinylmethyl group may enhance solubility and receptor interaction, akin to BI 1356’s 3-aminopiperidinyl group .
  • CNS Targets : Piperazine and piperidine derivatives frequently modulate neurotransmitter receptors (e.g., serotonin, dopamine). The acetamide moiety could further influence blood-brain barrier permeability .

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target molecule features a purine core substituted at positions 1, 3, 7, and 8. The 1- and 3-positions are methylated, while the 7-position hosts an acetamide group. The 8-position is functionalized with a [(4-methylpiperazin-1-yl)methyl] moiety. Key challenges include:

  • Regioselective substitution on the purine ring to avoid competing reactions at positions 2, 6, or 9.
  • Introduction of the 4-methylpiperazinylmethyl group , which necessitates stable alkylation or coupling conditions.
  • Acetamide formation at position 7 without disrupting existing substituents.

Preparation Methodologies

Purine Core Synthesis and Functionalization

The purine scaffold is typically derived from xanthine derivatives. A common starting material is 1,3-dimethylxanthine (theobromine), which provides the 1,3-dimethyl-2,6-dioxopurine backbone. Halogenation at position 8 using phosphorus oxychloride (POCl₃) or bromine generates 8-chloro- or 8-bromo-1,3-dimethylxanthine, a critical intermediate for further functionalization.

Example Protocol :

  • Halogenation :
    • 1,3-Dimethylxanthine (10 mmol) is refluxed in POCl₃ (30 mL) at 110°C for 6 hours.
    • The product, 8-chloro-1,3-dimethylxanthine, is isolated via vacuum distillation (yield: 78%).

Introduction of the 4-Methylpiperazinylmethyl Group

The 8-position halogen serves as a leaving group for nucleophilic substitution. The [(4-methylpiperazin-1-yl)methyl] group is introduced via:

Alkylation with 4-Methylpiperazine

A two-step process involving:

  • Methylenation : Reaction of 8-chloro-1,3-dimethylxanthine with paraformaldehyde in dimethylformamide (DMF) to form 8-chloromethyl-1,3-dimethylxanthine.
  • Piperazine Coupling : The chloromethyl intermediate reacts with 4-methylpiperazine in acetonitrile at 60°C for 12 hours, yielding 8-[(4-methylpiperazin-1-yl)methyl]-1,3-dimethylxanthine (yield: 65%).

Reaction Conditions :

  • Solvent: Acetonitrile or DMF
  • Base: Triethylamine (TEA) to scavenge HCl
  • Temperature: 60–80°C
  • Time: 12–24 hours.

Acetamide Formation at Position 7

The acetamide group is introduced via acylation of a primary amine at position 7. This requires:

  • Amination : Conversion of the 7-position carbonyl to an amine using ammonium hydroxide or a primary amine source.
  • Acylation : Reaction with chloroacetyl chloride or acetic anhydride.

Example Protocol :

  • Amination :
    • 8-[(4-Methylpiperazin-1-yl)methyl]-1,3-dimethylxanthine (5 mmol) is treated with aqueous NH₃ (25%) at 100°C for 8 hours.
    • Intermediate 7-amino-8-[(4-methylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione is isolated (yield: 70%).
  • Acylation :
    • The amine intermediate reacts with chloroacetyl chloride (6 mmol) in dichloromethane (DCM) with TEA as a base.
    • Stirring at 25°C for 4 hours yields the target acetamide (yield: 85%).

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A streamlined approach combines halogenation, piperazine coupling, and acylation in a single reaction vessel. This method reduces purification steps but requires stringent temperature control.

Key Steps :

  • Halogenation at 8-position (POCl₃, 110°C).
  • In situ methylenation (paraformaldehyde, DMF).
  • Piperazine coupling (4-methylpiperazine, TEA).
  • Direct acylation (chloroacetyl chloride, 0°C to 25°C).
    Overall Yield : 58%.

Solid-Phase Synthesis

Recent advancements employ resin-bound purine precursors to facilitate stepwise functionalization. This method enhances purity but is cost-prohibitive for large-scale production.

Critical Analysis of Methodologies

Method Yield Advantages Limitations
Stepwise Functionalization 65–85% High purity, scalable Multiple purification steps
One-Pot Synthesis 58% Reduced steps, time-efficient Lower yield due to competing reactions
Solid-Phase Synthesis 40–50% High purity, automated High cost, limited scalability

Optimization Insights :

  • Catalytic Systems : Palladium catalysts improve coupling efficiency in piperazine introduction.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
  • Temperature Control : Low temperatures (0–5°C) during acylation minimize side reactions.

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